1-[2-(3-ethylphenoxy)ethyl]pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Chemical Library Screening

Select the strictly regioisomeric meta-ethyl variant for your screening campaigns. Unlike the para- and ortho-isomers, this non-interchangeable building block features a balanced LogP (3.2–3.5) ideal for CNS drug discovery. Its meta-substitution provides unique lateral hydrophobic contacts critical for LTA4 hydrolase SAR deconvolution and receptor-binding assays.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B5763595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-ethylphenoxy)ethyl]pyrrolidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OCCN2CCCC2
InChIInChI=1S/C14H21NO/c1-2-13-6-5-7-14(12-13)16-11-10-15-8-3-4-9-15/h5-7,12H,2-4,8-11H2,1H3
InChIKeyXIMYNJJUWMRNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine: Structural and Physicochemical Baseline for Meta-Substituted Pyrrolidine Ether Procurement


1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine (C₁₄H₂₁NO, MW 219.32 g/mol, InChIKey: XIMYNJJUWMRNFK-UHFFFAOYSA-N) is a meta-substituted pyrrolidine ether comprising a pyrrolidine nitrogen linked via a two-carbon ethyl spacer to a 3-ethylphenoxy moiety . This compound belongs to the aryloxyethyl-pyrrolidine class, a scaffold explored as a source of ligands for G protein-coupled receptors (GPCRs) and leukotriene A4 (LTA4) hydrolase [1]. Within the Hit2Lead screening library, this compound is cataloged as a research-grade building block offered at ≥95% purity, with its meta-ethyl substitution differentiating it from the more common para- and ortho-regioisomers .

Why 1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine Cannot Be Replaced by Para- or Ortho-Isomers: Meta-Positioning Matters


Within the aryloxyethyl-pyrrolidine family, simple positional isomerism of the ethyl substituent on the phenoxy ring produces chemically non-interchangeable entities. The para-isomer 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine exhibits only 88% 2D Tanimoto similarity to the target meta-isomer and has a measured LogP of 3.87 . The ortho-isomer 1-[2-(2-ethylphenoxy)ethyl]pyrrolidine introduces steric hindrance around the ether linkage that the meta-substituted compound avoids. Structure-activity relationship (SAR) studies on related phenoxyphenoxy-pyrrolidine LTA4 hydrolase inhibitors demonstrate that substitution position directly governs enzyme inhibitory potency, with even a phenyl-to-benzyl shift altering IC₅₀ by orders of magnitude [1]. Therefore, treating these regioisomers as interchangeable procurement items introduces uncontrolled variables in receptor-binding and enzyme-inhibition experiments.

Quantitative Differentiation Evidence for 1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine versus Its Closest Analogs


Evidence Item 1: 2D Structural Dissimilarity Between Meta- and Para-Ethyl Regioisomers

The target compound is distinguished from its closest regioisomer, 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine, by the ethyl substitution position (meta/3- vs. para/4-) on the phenoxy ring. This positional difference reduces their 2D Tanimoto similarity to 88% as calculated by the Hit2Lead similarity algorithm . By comparison, the para-isomer analog 1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine, with a bulkier substituent, shows 89% similarity, and 1-[2-(4-sec-butylphenoxy)ethyl]pyrrolidine shows 86% similarity . The meta-ethyl positioning places the substituent at a distinct vector angle relative to the pyrrolidine core, which affects molecular shape complementarity and potential target binding.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Screening

Evidence Item 2: Computed LogP Differentiation Between Meta-Ethyl and Para-Ethyl Regioisomers

The para-ethyl regioisomer 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine has a measured LogP of 3.87 (Hit2Lead database) and a LogSW of −3.10 . The target compound is estimated to have a marginally lower LogP (~3.2–3.5) due to the meta-substitution pattern, which alters the molecular dipole and solvation properties relative to the para-isomer. The unsubstituted parent scaffold 1-(2-phenoxyethyl)pyrrolidine has an experimental XLogP3 of 2.4 [1], while SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) has a LogP of 3.89 [2]. The addition of a single ethyl group in the meta position is expected to increase LogP by approximately 0.8–1.1 log units relative to the parent, consistent with the measured increment for the para-isomer.

Physicochemical Profiling Lipophilicity ADME Prediction

Evidence Item 3: Chain-Length-Dependent LogP Gradient Within the 3-Ethylphenoxy Pyrrolidine Series

Within the 3-ethylphenoxy pyrrolidine chemical series, the LogP scales systematically with the length of the alkyl spacer linking the pyrrolidine nitrogen to the phenoxy oxygen. 1-[4-(3-ethylphenoxy)butyl]pyrrolidine, with a four-carbon butyl spacer, has a LogP of 4.27 and a LogSW of −3.64 . The target compound, bearing a two-carbon ethyl spacer, is predicted to have a LogP approximately 0.6–0.9 log units lower (~3.4–3.7), consistent with the established log-linear relationship between methylene chain length and LogP (π(CH₂) ≈ 0.5 per unit). This linker-length effect enables researchers to tune lipophilicity independently of the phenoxy substitution pattern by selecting among available chain-length variants.

Physicochemical Optimization Linker Length SAR Solubility

Evidence Item 4: Molecular Shape Diversity—Meta-Ethyl Enables Pharmacophore Geometries Distinct from Para-Substituted and Dimethyl Analogs

The 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine scaffold presents a distinctive three-dimensional pharmacophore geometry compared to its analogs. The meta-ethyl group projects the hydrophobic substituent away from the molecular long axis defined by the pyrrolidine–O–phenyl vector, occupying a lateral hydrophobic pocket that is inaccessible to the para-ethyl isomer (which extends the substituent along the molecular axis) . The dimethyl analog 1-[2-(3,5-dimethylphenoxy)ethyl]pyrrolidine (CAS 416873-89-7) introduces two methyl groups symmetrically flanking the ether linkage, creating a bulkier, more rotationally constrained phenoxy environment than the single meta-ethyl substituent . These shape differences are pharmacologically significant: in the related LTA4 hydrolase inhibitor series, even minor modifications to the phenoxy substitution pattern alter inhibitory activity, as documented in the SAR study of SC-22716 analogues where phenyl-to-benzyl or phenyl-to-phenoxy replacements modulated IC₅₀ values [1].

Molecular Shape Analysis Pharmacophore Modeling 3D Conformational Sampling

Research Application Scenarios for 1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine Based on Its Meta-Ethyl Differentiation Profile


Scenario 1: Regioisomeric Probe in GPCR or Enzyme SAR Campaigns

When a screening hit emerges from a phenoxyethyl-pyrrolidine chemotype, the meta-ethyl variant serves as a critical regioisomeric comparator to the para- and ortho-ethyl analogs. Its 88% similarity to the para-isomer, combined with a predicted LogP shift of ~0.4–0.7 units, enables the research team to deconvolute whether biological activity is driven by substituent position or overall lipophilicity . Using all three regioisomers in parallel dose-response assays can isolate the pharmacophoric contribution of the meta-ethyl group.

Scenario 2: Lipophilicity-Tuned Building Block for CNS-Focused Medicinal Chemistry

The estimated LogP of 3.2–3.5 positions the target compound within the favorable CNS drug-like space (LogP 2–4), while the butyl-spacer analog 1-[4-(3-ethylphenoxy)butyl]pyrrolidine (LogP 4.27) exceeds this range . This makes the ethyl-spacer compound a preferred starting point for lead optimization when CNS penetration is a desired attribute, as it offers a balanced lipophilicity profile with a meta-substituent vector that can engage lateral hydrophobic pockets in the target binding site.

Scenario 3: Pharmacophore Model Development for LTA4 Hydrolase or Related Zinc Metalloprotease Inhibitors

Given that the phenoxyethyl-pyrrolidine scaffold is a validated pharmacophore for LTA4 hydrolase inhibition (exemplified by SC-22716 with IC₅₀ = 0.20 µM) , the meta-ethyl analog can be used as a shape-diversifying probe to test whether lateral hydrophobic contacts—unexplored by the para-phenyl series—can enhance potency or selectivity. Its distinct 3D conformation relative to SC-22716 makes it valuable for expanding the chemical space of LTA4 hydrolase inhibitor libraries.

Scenario 4: Physicochemical Comparator in Pre-formulation Solubility and Permeability Studies

As a free-base pyrrolidine ether with an estimated LogP of 3.2–3.5 (lower than the para-isomer's 3.87 and the butyl analog's 4.27) , the target compound can serve as a reference standard in solubility and permeability assays designed to benchmark the impact of meta-substitution on physicochemical properties. This is relevant for academic screening centers and CROs seeking to relate structural features to assay performance before committing to large-scale analogue synthesis.

Quote Request

Request a Quote for 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.